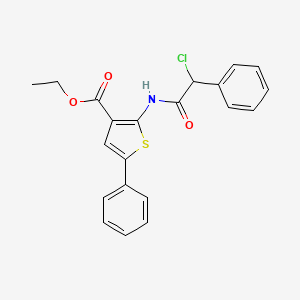

![molecular formula C23H26ClN3O2S B3008129 N-(6-甲基苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)肉桂酰胺盐酸盐 CAS No. 1217205-55-4](/img/structure/B3008129.png)

N-(6-甲基苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)肉桂酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with benzo[d]thiazol moieties and cinnamamide derivatives, which are relevant to the analysis of the compound . These compounds are of interest due to their potential biological activities, including antibacterial, anticancer, and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks such as 2-aminobenzothiazole, which is then further reacted with various reagents to introduce additional functional groups and create the desired heterocyclic compounds . For example, in one study, the synthesis involved a sequence of reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline to obtain novel derivatives with antibacterial properties . These methods provide a foundation for the synthesis of "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride," which would likely involve similar steps to introduce the morpholinoethyl and cinnamamide groups.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analysis . These techniques help confirm the identity and purity of the synthesized compounds. The structural analysis is crucial for understanding the relationship between the molecular structure and the observed biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol and cinnamamide derivatives are crucial for the introduction of pharmacophore groups that contribute to the compounds' biological activities . The reactivity of these compounds under different conditions can also provide insights into their stability and potential metabolism in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are important for their potential application as therapeutic agents. The provided papers do not directly discuss these properties, but they are typically assessed during the drug development process to ensure the compounds' suitability for in vitro and in vivo studies .

科学研究应用

抗真菌应用

Chen 等人 (2019 年) 的一项研究涉及吗啉衍生物的合成和评估,包括 N-(6-甲基苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)肉桂酰胺盐酸盐,用于杀菌活性。该研究强调了该化合物对 Pseudoperonspera cubensis 的体内功效及其作为杀菌剂候选物的潜力,还刺激了植物的先天免疫 (Chen 等人,2019 年)。

抗菌活性

Yeromina 等人 (2019 年) 探索了含吗啉的 2-R-苯亚氨基噻唑衍生物,包括主题化合物,以了解它们的抗菌特性。研究结果表明显着的抗菌和抗真菌作用,其中一种化合物对各种微生物表现出高活性 (Yeromina 等人,2019 年)。

抗结核潜力

Surineni 等人 (2018 年) 合成了和评估了各种噻唑和肉桂酰胺类似物,包括所讨论的化合物,以了解其抗结核活性。几种化合物被确定对结核分枝杆菌具有效力,表明这些衍生物在结核病治疗中的潜力 (Surineni 等人,2018 年)。

抗菌剂

Bhoi 等人 (2015 年) 合成了 N-(苯并[d]噻唑-2-基)-乙酰胺衍生物,评估了它们的体外抗菌活性。这些化合物对几种微生物表现出广泛的抗菌活性,表明它们作为新型抗菌剂的潜力 (Bhoi 等人,2015 年)。

抗癌活性

Ding 等人 (2012 年) 设计和合成了咪唑并[2,1-b]噻唑衍生物,包括 N-(6-吗啉基吡啶-3-基)-2-(6-苯基咪唑并[2,1-b]噻唑-3-基)乙酰胺。测试了这些化合物对癌细胞系的细胞毒性,揭示了其作为癌症治疗剂的潜力 (Ding 等人,2012 年)。

酪氨酸酶抑制

Ghafary 等人 (2019 年) 研究了含吗啉的肉桂酰胺,包括所讨论的化合物,以了解它们的酪氨酸酶抑制活性。由于酪氨酸酶在黑色素生物合成和酶促褐变中起着至关重要的作用,因此这项研究与化妆品、医药和食品工业中的应用相关 (Ghafary 等人,2019 年)。

属性

IUPAC Name |

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S.ClH/c1-18-7-9-20-21(17-18)29-23(24-20)26(12-11-25-13-15-28-16-14-25)22(27)10-8-19-5-3-2-4-6-19;/h2-10,17H,11-16H2,1H3;1H/b10-8+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHZTFGVMAAWFW-VRTOBVRTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)

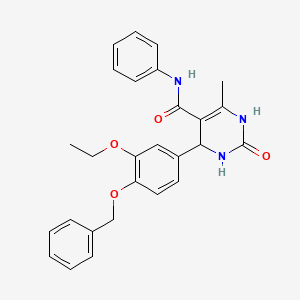

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)

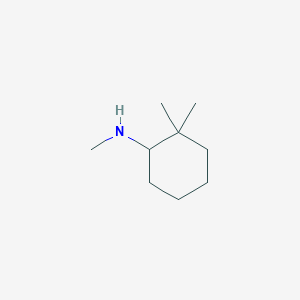

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3008060.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B3008064.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)

![N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide](/img/structure/B3008067.png)